Methyl [1-(4-methoxybenzyl)piperidin-4-yl]acetate hydrochloride
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Overview
Description
Scientific Research Applications
Pharmacology and Pharmacokinetics
Methyl [1-(4-methoxybenzyl)piperidin-4-yl]acetate hydrochloride, referenced in studies as CERC-301, is an orally bioavailable selective N-methyl-D-aspartate (NMDA) receptor subunit 2B (GluN2B) antagonist. Preclinical pharmacodynamic and pharmacokinetic properties have been characterized to guide dose selection in clinical trials, specifically for major depressive disorder. It exhibits high binding affinity specific to GluN2B, with no off-target activity observed. The forced swim test has demonstrated the efficacy of CERC-301, indicating its potential therapeutic implications. Safety pharmacology and neurotoxicity studies have not raised specific safety concerns, suggesting a tolerable safety profile (Garner et al., 2015).
Radioligand Imaging
The compound has been used in radioligand imaging, specifically 11C-PBR28, to image peripheral benzodiazepine receptors (PBRs) in the brain. A study aimed to estimate human radiation doses of 11C-PBR28 based on biodistribution data in monkeys and humans, indicating its utility in imaging inflammation. For typical subjects, the highest exposure organs were those with high PBR densities, including kidneys, spleen, and lungs. The study contributes valuable data for understanding the effective dose and biodistribution of this radioligand, facilitating its application in clinical and research settings (Brown et al., 2007).
Future Directions
The future directions for “Methyl [1-(4-methoxybenzyl)piperidin-4-yl]acetate hydrochloride” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential biological activities. Given the presence of piperidine derivatives in numerous pharmaceuticals , these compounds may have significant potential for drug development.
Properties
IUPAC Name |
methyl 2-[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]acetate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3.ClH/c1-19-15-5-3-14(4-6-15)12-17-9-7-13(8-10-17)11-16(18)20-2;/h3-6,13H,7-12H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNNWATVZSXVCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC(CC2)CC(=O)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.